molecular formula C38H33OP B12684577 4-benzylphenolate;benzyl(triphenyl)phosphanium CAS No. 93841-07-7

4-benzylphenolate;benzyl(triphenyl)phosphanium

Cat. No.: B12684577
CAS No.: 93841-07-7
M. Wt: 536.6 g/mol
InChI Key: JLUYFROQWJGRAD-UHFFFAOYSA-M
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Description

4-benzylphenolate;benzyl(triphenyl)phosphanium is a chemical compound that belongs to the class of quaternary phosphonium salts. These compounds are known for their versatility in organic synthesis and their role as phase transfer catalysts. The compound is characterized by the presence of a benzyl group attached to a triphenylphosphonium moiety, which is further associated with a 4-benzylphenolate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylphenolate;benzyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with benzyl halides under controlled conditions. For instance, benzyltriphenylphosphonium bromide can be prepared by reacting triphenylphosphine with benzyl bromide in toluene, followed by purification steps . The reaction is usually carried out at room temperature with ice-cooling to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions using similar principles but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The purification process may involve crystallization, filtration, and drying under vacuum to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzylphenolate;benzyl(triphenyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the phosphine form.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4-benzylphenolate;benzyl(triphenyl)phosphanium exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The triphenylphosphonium moiety can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzylphenolate;benzyl(triphenyl)phosphanium is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. This makes it particularly useful in specialized applications such as the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

93841-07-7

Molecular Formula

C38H33OP

Molecular Weight

536.6 g/mol

IUPAC Name

4-benzylphenolate;benzyl(triphenyl)phosphanium

InChI

InChI=1S/C25H22P.C13H12O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-20H,21H2;1-9,14H,10H2/q+1;/p-1

InChI Key

JLUYFROQWJGRAD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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